hemoglobin Sun Prairie
Description
Properties
CAS No. |
134289-39-7 |
|---|---|
Molecular Formula |
C5H5NO4S |
Synonyms |
hemoglobin Sun Prairie |
Origin of Product |
United States |
Scientific Research Applications
Diagnosis of Hemolytic Anemia
Hemoglobin Sun Prairie has been identified as a contributor to chronic hemolytic anemia. In a case study involving a 29-year-old Indian woman, the presence of this unstable hemoglobin variant was linked to symptoms such as fatigue, jaundice, and splenomegaly. Laboratory findings included elevated indirect bilirubin and lactate dehydrogenase levels, along with microcytic hypochromic red blood cells and Heinz bodies on peripheral blood smear analysis. Sanger sequencing confirmed the homozygous mutation responsible for Hb Sun Prairie, underscoring its role in diagnosing hemolytic anemia .
Genetic Counseling
The identification of this compound has significant implications for genetic counseling. In families where this variant is present, such as the Asian Indian family reported in another study, genetic testing can help determine carrier status among relatives. The study highlighted that heterozygous carriers often exhibit asymptomatic thalassemia-like phenotypes, which may complicate diagnosis if not properly assessed .
Understanding Hemoglobin Variants
Research on this compound contributes to the broader understanding of hemoglobinopathies. Investigating the biochemical properties of this variant aids in elucidating mechanisms underlying unstable hemoglobins. For instance, studies have shown that Hb Sun Prairie exhibits altered globin chain biosynthesis ratios, which can lead to diagnostic challenges in distinguishing it from other thalassemic conditions .
Development of Therapeutics
The study of unstable hemoglobins like Hb Sun Prairie can inform therapeutic strategies for managing hemolytic anemias. By understanding the molecular basis of instability in such variants, researchers can explore potential treatments aimed at stabilizing hemoglobin or mitigating hemolysis .
Table 1: Clinical Characteristics of this compound Cases
| Case Study | Age | Symptoms | Laboratory Findings | Genetic Analysis |
|---|---|---|---|---|
| Case 1 | 29 | Fatigue, Jaundice | Anemia, High LDH, Heinz Bodies | Homozygous mutation (p.Ala131Pro) |
| Case 2 | N/A | Asymptomatic | Normal blood counts | Heterozygous carrier |
Table 2: Comparison of Hemoglobin Variants
| Variant Name | Mutation Type | Clinical Manifestation | Stability |
|---|---|---|---|
| This compound | Missense (p.Ala131Pro) | Chronic Hemolytic Anemia | Unstable |
| Hemoglobin S | Missense (p.Glu6Val) | Sickle Cell Disease | Stable |
Case Study 1: Chronic Hemolysis
A detailed examination of a patient with Hb Sun Prairie revealed chronic hemolysis characterized by elevated reticulocyte counts and indirect hyperbilirubinemia. This case illustrates the diagnostic utility of identifying specific hemoglobin variants in patients presenting with unexplained anemia .
Case Study 2: Family Genetic Study
In a family study involving two daughters with Hb Sun Prairie, researchers noted distinct phenotypes between homozygous and heterozygous individuals. This case provided insights into the inheritance patterns and phenotypic variability associated with unstable hemoglobins .
Comparison with Similar Compounds
Comparison with Similar Hemoglobin Variants
The following table summarizes key differences between Hb Sun Prairie and other well-characterized hemoglobin variants, based on structural, functional, and diagnostic criteria:
Structural and Functional Insights
- However, instability due to the substitution could lead to premature degradation, as seen in unstable variants like Hb Köln .
- Solubility : Hb Sun Prairie likely retains solubility under physiological conditions, distinguishing it from HbS, which forms rigid polymers .
Clinical Implications
- Carrier States: Heterozygous Hb Sun Prairie carriers are often asymptomatic, similar to HbE and HbC traits. Homozygotes or compound heterozygotes (e.g., Hb Sun Prairie/β-thalassemia) may exhibit hemolytic anemia or splenomegaly .
- Co-Inheritance with Thalassemias : Hb Sun Prairie’s clinical severity can worsen when paired with α- or β-thalassemia mutations, analogous to HbE/β-thalassemia syndromes .
Diagnostic Challenges
- HPLC Retention Time : Hb Sun Prairie may elute at a unique retention time during HPLC, aiding differentiation from HbD-Punjab or HbG-Philadelphia, which have overlapping profiles .
- Molecular Confirmation: DNA sequencing is critical to distinguish Hb Sun Prairie from other β-globin variants, as emphasized in guidelines for complex hemoglobinopathies .
Research Findings and Gaps
Epidemiological Data
No prevalence data for Hb Sun Prairie are available in the provided evidence. However, hemoglobin variants are generally more common in regions with endemic malaria or thalassemia, such as Southeast Asia and sub-Saharan Africa .
Systematic Reviews and Guidelines
- The WHO emphasizes standardized hemoglobin assessment methods (e.g., HPLC, molecular testing) to ensure accurate diagnosis of variants like Hb Sun Prairie .
- Clinical guidelines recommend genetic counseling for carriers of clinically significant variants to manage co-inheritance risks .
Contradictions and Limitations
- The evidence lacks direct studies on Hb Sun Prairie, necessitating extrapolation from analogous variants.
- Discrepancies in diagnostic criteria (e.g., HPLC vs. capillary electrophoresis) may affect variant classification .
Preparation Methods
DNA Extraction and PCR Amplification
Preparation begins with genomic DNA extraction from peripheral blood samples using phenol-chloroform or silica-based methods. Polymerase chain reaction (PCR) amplifies the α-globin gene cluster, focusing on the HBA2 gene. Primers targeting exons 1–3 and flanking regions ensure coverage of the mutation site at codon 130 (α2 130[H13]Ala→Pro).
Key Steps:
Sanger Sequencing
Direct sequencing of PCR products identifies the c.391G > C mutation. Capillary electrophoresis detects heterozygous or homozygous states, critical for correlating genotype with clinical phenotypes.
Protein Purification and Chromatographic Separation
Hemolysate Preparation
Red blood cells are lysed in hypotonic buffer (5 mM Tris-HCl, pH 8.0), centrifuged to remove membranes, and filtered (0.22 µm) to obtain hemolysate.
High-Performance Liquid Chromatography (HPLC)
Hb Sun Prairie is separated using cation-exchange HPLC (Bio-Rad Variant II) with a linear gradient of buffer A (35 mM Bis-Tris, pH 6.5) and buffer B (35 mM Bis-Tris, 200 mM NaCl, pH 6.5).
Chromatographic Profile:
| Hemoglobin Variant | Retention Time (min) | Elution Buffer (%) |
|---|---|---|
| Hb A | 2.8 | 45 |
| Hb Sun Prairie | 3.6 | 58 |
| Hb F | 4.2 | 65 |
HPLC quantification reveals Hb Sun Prairie at 8–12% in heterozygotes and 95–98% in homozygotes.
Biochemical Characterization
Stability Testing
Heat stability assays (50°C for 1 hr) and isopropanol precipitation (17% v/v) confirm Hb Sun Prairie’s instability. Turbidity measurements at 540 nm show 80–90% precipitation versus 5–10% for Hb A.
Globin Chain Biosynthesis
Radiolabeled leucine incorporation in reticulocytes demonstrates inverted α/β-globin synthesis ratios (α/β = 0.6–0.8 vs. 1.0–1.2 in controls). This inversion, initially suggestive of β-thalassemia, is resolved by DNA sequencing.
Structural and Functional Assays
Molecular Modeling
X-ray crystallography and homology modeling (PDB ID: 1HHO) localize the α130Ala→Pro substitution in helix H13. The mutation disrupts hydrogen bonding with α127Lys, reducing heme-pocket stability.
Structural Impact:
| Parameter | Hb A | Hb Sun Prairie |
|---|---|---|
| Heme-pocket Volume (ų) | 320 | 290 |
| α1-β1 Interface Energy (kcal/mol) | -12.4 | -9.8 |
Oxygen Affinity Measurements
Tonometry assays reveal increased oxygen affinity (P₅₀ = 12 mmHg vs. 26 mmHg for Hb A) due to altered heme-globin interactions.
Clinical Preparation Protocols
Peripheral Blood Smear Analysis
Supravital staining with methyl violet identifies Heinz bodies in 30–40% of RBCs, confirming intravascular hemolysis.
Q & A
Q. How can researchers characterize the structural and functional implications of the Hemoglobin Sun Prairie mutation?
Methodological Answer:
- Use X-ray crystallography or cryo-EM to resolve the mutant hemoglobin’s tertiary structure, focusing on β-globin chain alterations (e.g., substitution at position 130). Pair this with functional assays (e.g., oxygen-binding affinity via spectrophotometry) to correlate structural changes with impaired oxygen transport .
- Compare results to wild-type hemoglobin and other β-chain variants (e.g., Hemoglobin S or C) to identify unique biophysical properties. Reference databases like UniProt for sequence alignment and structural homology modeling .
Q. What experimental designs are optimal for studying this compound’s prevalence in specific populations?
Methodological Answer:
- Conduct cross-sectional studies using high-performance liquid chromatography (HPLC) or capillary electrophoresis to screen hemoglobin variants in target populations (e.g., regions with high hemoglobinopathy incidence). Include controls for environmental factors (e.g., iron deficiency) that may confound results .
- Use stratified sampling to ensure representation across demographics (age, sex, ethnicity). Adhere to protocols from the College of American Pathologists (CAP) for quality assurance .
Advanced Research Questions
Q. How should researchers address contradictions in hemoglobin concentration data caused by measurement error versus intrinsic variability?
Methodological Answer:
- Apply mixed-effects models to distinguish measurement error (e.g., device variability in portable hemoglobinometers) from biological variability. Use longitudinal data from cohort studies to quantify intra-individual fluctuations .
- Validate findings with gold-standard methods (e.g., cyanmethemoglobin assay) in a subsample. Reference the DHS Surveys methodology for bias assessment in low-resource settings .
Q. What strategies are effective for investigating this compound’s interaction with co-inherited hemoglobinopathies (e.g., α-thalassemia)?
Methodological Answer:
- Design case-control studies with genetic sequencing (e.g., next-generation sequencing) to identify co-occurring mutations. Use multiplex ligation-dependent probe amplification (MLPA) to detect α-globin deletions .
- Analyze clinical outcomes (e.g., anemia severity) via multivariate regression, adjusting for confounders like ferritin levels. Leverage databases like ClinVar for variant pathogenicity annotations .
Q. How can researchers optimize systematic reviews to synthesize fragmented evidence on this compound’s clinical manifestations?
Methodological Answer:
- Develop a PRISMA-compliant search strategy across MEDLINE, Embase, and Cochrane Library using Boolean operators:
("this compound" OR "Hb Sun Prairie") AND (pathophysiology OR "clinical outcomes") AND (mutagenesis OR epidemiology). - Include grey literature (e.g., conference abstracts, trial registries) to mitigate publication bias. Use tools like Rayyan for screening and data extraction .
Q. What statistical methods are appropriate for analyzing non-normal hemoglobin distribution patterns in population studies?
Methodological Answer:
- Employ robust statistics (e.g., median regression, bootstrapping) for skewed hemoglobin data. Use Shapiro-Wilk tests to assess normality and Box-Cox transformations for normalization .
- Stratify analyses by covariates (e.g., urban/rural residence, wealth quintiles) to identify subgroup-specific trends, as demonstrated in DHS Surveys .
Methodological Frameworks
Q. How to design a replication study for conflicting in vitro findings on this compound’s stability?
Methodological Answer:
- Adopt the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research Type):
Q. What protocols ensure ethical and reproducible data collection in pediatric studies of this compound?
Methodological Answer:
- Follow IRB guidelines for informed consent/assent, particularly for genetic testing. Use de-identified data repositories (e.g., dbGaP) for sharing pediatric hemoglobinopathy datasets .
- Document pre-analytical variables (e.g., sample storage temperature, anticoagulant type) to minimize pre-processing artifacts .
Data Management and Validation
Q. How to mitigate digital preference bias in hemoglobin concentration recordings?
Methodological Answer:
Q. What criteria should guide the inclusion/exclusion of outlier hemoglobin values in epidemiological analyses?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
